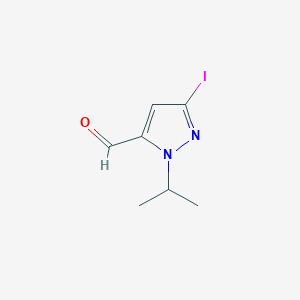

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

5-iodo-2-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRCUCNBZGZMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)I)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl system . This method is commonly used for the preparation of pyrazole derivatives. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .

Análisis De Reacciones Químicas

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in the development of new compounds. For example, it can be used to synthesize other pyrazole derivatives or heterocyclic compounds that may exhibit desirable properties in pharmaceuticals or materials science.

Biological Research

Bioactivity and Medicinal Chemistry

Research indicates that derivatives of pyrazole, including 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, exhibit a range of biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The iodine atom in the compound is believed to enhance its biological efficacy, potentially allowing it to interact with various biological targets like enzymes and receptors.

Case Study: Antimicrobial Activity

In preliminary studies, this compound has shown promise as an antimicrobial agent. Its interaction with bacterial enzymes could inhibit their activity, providing a pathway for developing new antibiotics.

Pharmaceutical Development

Drug Discovery Potential

The compound is being explored as a lead compound in drug discovery due to its unique structure and biological activity. Pyrazole derivatives are known to interact with multiple biological targets, making them valuable in designing new drugs aimed at treating various diseases.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets within biological systems. The presence of the aldehyde group may facilitate interactions that modulate enzyme activity or receptor function, influencing pathways related to inflammation or microbial resistance.

Industrial Applications

Specialty Chemicals and Materials Science

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity makes it suitable for synthesizing polymers, dyes, and agrochemicals.

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | Lacks aldehyde functionality | Synthesis of heterocyclic compounds |

| 3-Iodo-1H-pyrazole | Simpler structure without propan-2-yl group | Limited bioactivity compared to derivatives |

| 4-Iodo-1-isobutyl-1H-pyrazole | Contains isobutyl group | Different steric properties affecting reactivity |

Mecanismo De Acción

The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:

1H-Indole-3-carbaldehyde: Another heterocyclic compound with similar applications in medicinal chemistry.

4-Methyl-1H-pyrazole-3-carbaldehyde: A related compound with different substituents that may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Actividad Biológica

3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a novel compound belonging to the pyrazole family, characterized by its unique structure that includes an iodine atom and an aldehyde functional group. Its molecular formula is C7H9IN2O, with a molecular weight of 264.07 g/mol. The biological activities of pyrazole derivatives have been widely studied, revealing their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of this compound facilitates its interaction with biological targets. The presence of the iodine atom enhances its reactivity, while the aldehyde group can participate in various chemical reactions. The compound's ability to form hydrogen bonds and other interactions with biomolecules is crucial for its biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized pyrazole compounds demonstrate notable antifungal activity against phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani . The unique structure of this compound suggests it may possess similar antimicrobial capabilities.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For example, certain pyrazoles have been shown to inhibit inflammatory pathways effectively, which could be attributed to their ability to interact with specific enzymes or receptors involved in inflammation . Preliminary studies on this compound suggest it may modulate biochemical pathways related to inflammation .

Anticancer Activity

Pyrazoles are recognized for their anticancer properties, particularly in targeting specific cancer cell lines. A study highlighted the effectiveness of certain pyrazole derivatives in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) . The potential synergistic effect of these compounds when combined with established chemotherapeutics like doxorubicin further emphasizes their therapeutic value.

The mechanism through which this compound exerts its biological effects is largely dependent on its structural features. The compound may act by:

- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.

- Receptor Interaction : Modulating receptor activity that influences cellular responses.

- Chemical Reactivity : Participating in redox reactions due to its aldehyde group.

Comparative Analysis with Other Pyrazoles

To understand the unique biological activity of this compound, it is useful to compare it with other halogenated pyrazoles:

| Compound | Halogen | Notable Activity |

|---|---|---|

| 3-bromo-1-(propan-2-yl)-1H-pyrazole | Bromine | Moderate antibacterial |

| 3-chloro-1-(propan-2-yl)-1H-pyrazole | Chlorine | Antifungal |

| 3-fluoro-1-(propan-2-yl)-1H-pyrazole | Fluorine | Anticancer |

The iodine atom in 3-iodo derivative provides enhanced polarizability and reactivity compared to bromine or chlorine, potentially leading to improved biological interactions .

Case Studies

Several studies have explored the biological activities of pyrazoles:

- Antifungal Studies : A series of synthesized pyrazole carboxamides demonstrated effective inhibition against various fungi, establishing a benchmark for evaluating new compounds like 3-iodo derivatives .

- Anticancer Research : Investigations into the cytotoxic effects of pyrazoles on breast cancer cells revealed significant activity, particularly when combined with traditional chemotherapy agents .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation and substitution reactions. For example, 3-iodo-pyrazole derivatives can be synthesized via Sonogashira cross-coupling using palladium catalysts. demonstrates the use of 3-iodo-pyrazole precursors reacted with alkynes under alkaline conditions, achieving yields up to 80% after purification via column chromatography (ethyl acetate/hexane). Key factors include catalyst choice (e.g., Pd(PPh₃)₄), temperature control (60–80°C), and inert atmosphere (N₂ or Ar) to prevent dehalogenation .

- Characterization : Post-synthesis, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. X-ray crystallography (as in ) resolves regiochemical ambiguities, particularly for distinguishing between N-substituted isomers .

Q. How is the aldehyde functional group in this compound stabilized during synthesis?

- Methodology : The aldehyde group is prone to oxidation, so reactions are performed under anhydrous conditions with stabilizers like molecular sieves. highlights the use of K₂CO₃ as a mild base in nucleophilic substitution reactions to avoid aldol condensation side reactions. Protecting groups (e.g., acetals) are not typically required due to the electron-withdrawing iodo substituent, which reduces aldehyde reactivity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the iodo substituent on reactivity?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models the electron-withdrawing effects of the iodo group. and validate DFT for calculating frontier molecular orbitals (HOMO/LUMO), which predict sites for electrophilic/nucleophilic attacks. For instance, the iodine atom increases electrophilicity at the pyrazole C4 position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How does this compound perform in transition-metal-catalyzed cross-coupling reactions?

- Methodology : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient C–C bond formation. details its use in Sonogashira reactions with terminal alkynes, where the iodo group is replaced by an alkyne moiety. Reaction optimization involves screening ligands (e.g., PPh₃ vs. Xantphos) and solvents (DMF vs. THF) to enhance catalytic turnover .

Q. What intermolecular interactions dominate its crystal packing, and how do they affect material properties?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals dominant C–I⋯π and C=O⋯H–C hydrogen bonds. shows that these interactions create a layered crystal lattice, influencing solubility and melting point (mp 64–65°C). Mercury software ( ) can visualize void spaces and predict mechanical stability, which is relevant for co-crystal design .

Data Contradiction Analysis

Q. Why do reported yields for Sonogashira reactions vary across studies?

- Resolution : Discrepancies arise from differences in catalyst loading (1–5 mol%), substrate purity, and workup procedures. reports 80% yield using Pd(PPh₃)₄, while lower yields in other studies may stem from iodide leaching or competing Glaser coupling. Systematic optimization of reaction time (12–24 hr) and alkyne equivalents (1.2–2.0 eq.) is recommended .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodology : The aldehyde group enables condensation with amines to form Schiff bases, which are precursors for heterocyclic scaffolds (e.g., imidazoles, triazoles). and highlight its role in synthesizing kinase inhibitors and antimicrobial agents. For example, coupling with aminopyridines generates imidazo[4,5-b]pyridines, a privileged structure in oncology .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.